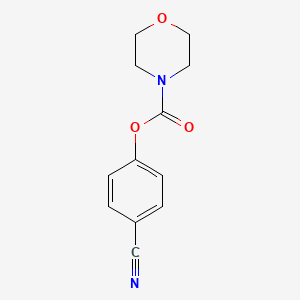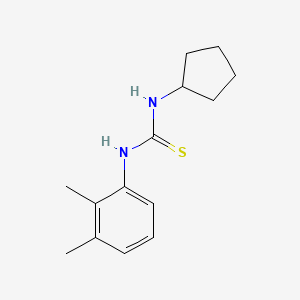
4-cyanophenyl 4-morpholinecarboxylate
Vue d'ensemble
Description
4-cyanophenyl 4-morpholinecarboxylate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as CPME and has a molecular formula of C14H14N2O3.
Applications De Recherche Scientifique
Reactions and Mechanism Studies
- The compound participates in reactions forming 4-cyanophenol and 3-nitrophenol, with studies demonstrating mechanisms involving zwitterionic and anionic intermediates. Theoretical calculations reveal the influence of water molecules on reaction outcomes, showing a dependency on kinetic variables (Montecinos et al., 2017).
Synthesis of Key Intermediates
- It acts as an intermediate in the synthesis of anticoagulant drugs like rivaroxaban. Various synthesis routes have been explored, highlighting its significance in pharmaceutical chemistry (Luo Lingyan et al., 2011).
Ionic Liquid and Material Science Applications
- Morpholinium salts, derived from similar compounds, are studied for their physicochemical properties and biodegradability. These ionic liquids have moderate toxicity and potential applications in biomass solvents (Pernak et al., 2011).
Antibiotic Activity Modulation
- Derivatives of morpholine, such as 4-(Phenylsulfonyl) morpholine, have been studied for their antimicrobial and modulating activity, suggesting potential in treating resistant strains of microorganisms (Oliveira et al., 2015).
Chemical Synthesis and Structural Analysis
- Its derivatives are involved in complex chemical synthesis processes like intramolecular Thorpe-Ziegler cyclization, further expanding its utility in synthetic organic chemistry (Fathalla et al., 2002).
Thermolysis and Thermodynamic Studies
- Research has been conducted on thermolysis reactions involving compounds like 4-cyanophenyl 4-nitrophenyl thionocarbonates with morpholine, providing insight into reaction mechanisms and product distributions (Baig et al., 1984).
Solubility and Physical Properties
- Studies on the solubility of 4-(4-aminophenyl)-3-morpholinone in different solvents and temperature conditions have been conducted to understand its physical and thermodynamic properties (Yang et al., 2016).
Drug Development Applications
- It's used in synthesizing HIV-1 non-nucleoside reverse transcriptase inhibitors, highlighting its role in the development of antiviral drugs (Kauffman et al., 2000).
Safety and Hazards
Propriétés
IUPAC Name |
(4-cyanophenyl) morpholine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c13-9-10-1-3-11(4-2-10)17-12(15)14-5-7-16-8-6-14/h1-4H,5-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLDINGOHTJTIID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)OC2=CC=C(C=C2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![N,N-diethyl-2-[(methylsulfonyl)amino]benzamide](/img/structure/B5875773.png)

![N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)-2-methylpropanamide](/img/structure/B5875802.png)

![N-[1-(2-phenylethyl)-4-piperidinyl]-1-piperidinamine](/img/structure/B5875823.png)
![4-methyl-N-[3-(1-piperidinyl)propyl]benzenesulfonamide](/img/structure/B5875832.png)


